REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][CH2:14][O:15][C:16](/[CH:18]=[CH:19]/[CH2:20]P(OCC)(OCC)=O)=[O:17].[N:29]1[CH:34]=[CH:33][CH:32]=[C:31]([N:35]2[C:43]3[C:38](=[CH:39][CH:40]=[CH:41][CH:42]=3)[C:37]([CH:44]=O)=[CH:36]2)[CH:30]=1>O1CCCC1.CCCCCC>[CH2:14]([O:15][C:16]([CH:18]=[CH:19][CH:20]=[CH:44][C:37]1[C:38]2[C:43](=[CH:42][CH:41]=[CH:40][CH:39]=2)[N:35]([C:31]2[CH:30]=[N:29][CH:34]=[CH:33][CH:32]=2)[CH:36]=1)=[O:17])[CH3:13]
|
Name
|
|
Quantity
|
1.27 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/C=C/CP(=O)(OCC)OCC
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Name
|
N-(3-pyridyl)indole-3-carboxaldehyde
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)N1C=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
is stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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is slowly added
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature less than -60°
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
slowly warms to room temperature at which temperature it
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between 30 ml of methylene chloride and 20 ml of half saturated ammonium chloride solution
|
Type
|
WASH
|
Details
|
The organic phase is washed with 20 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes from hot ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=CC=CC1=CN(C2=CC=CC=C12)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |